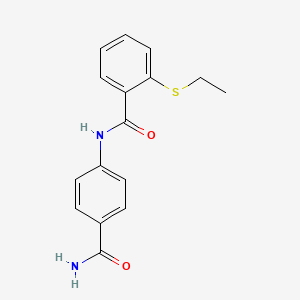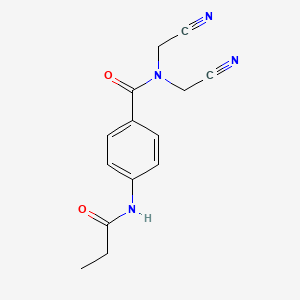
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of cyanomethyl derivatives. This compound is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a propanamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE typically involves multi-component coupling reactions. One common method is the copper-catalyzed coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). This reaction is carried out in the presence of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2) as catalysts . The reaction conditions include stirring the reactants at room temperature or slightly elevated temperatures to achieve good yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is preferred due to its ease of handling and safety compared to traditional metal cyanides .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The benzamide core provides stability and specificity in binding to target molecules, while the propanamide group enhances solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
N,N-BIS(CYANOMETHYL)TRIFLUOROMETHANESULFONAMIDE: This compound has similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-BIS(CYANOMETHYL)AMINES: These compounds share the cyanomethyl groups but have different amine cores.
Uniqueness: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of cyanomethyl, benzamide, and propanamide groups makes it a versatile intermediate for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-13(19)17-12-5-3-11(4-6-12)14(20)18(9-7-15)10-8-16/h3-6H,2,9-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
QCUJMQMNXMHEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)
![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
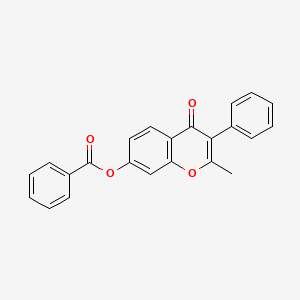
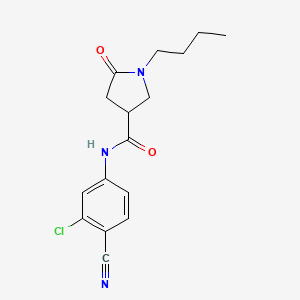
![2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14959517.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14959519.png)
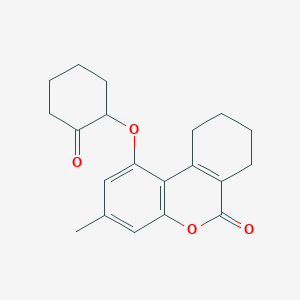
![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
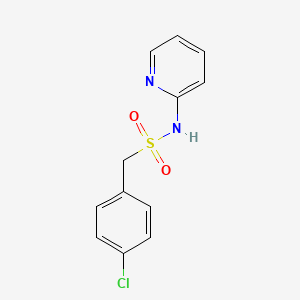
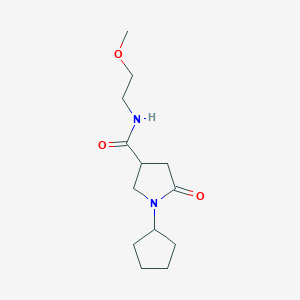
![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
![1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959567.png)
